BenchChemオンラインストアへようこそ!

Jelleine-II

Antifungal peptides Candida albicans Minimum inhibitory concentration

Jelleine-II (TPFKLSLHL-NH₂) is the only jelleine family member with validated broad-spectrum antimicrobial activity and no confounding pleiotropic effects. Unlike inactive Jelleine-IV and reduced-spectrum Jelleine-III, Jelleine-II provides reproducible MICs against C. albicans (2.5 μg/mL), S. aureus, E. coli, K. pneumoniae, P. aeruginosa (all 15 μg/mL). Essential for antifungal susceptibility panels, biofilm inhibition studies, and SAR-based peptide engineering (e.g., JII-R1 derivatives). Choose Jelleine-II when experimental reproducibility and mechanistic clarity are non-negotiable.

Molecular Formula
Molecular Weight
Cat. No. B1576305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJelleine-II
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jelleine-II Peptide: Procurement Data Sheet for a Broad-Spectrum Antimicrobial Peptide


Jelleine-II (TPFKLSLHL-NH₂) is a 9-amino acid antimicrobial peptide (AMP) originally isolated and purified from the royal jelly of the honeybee (Apis mellifera) [1]. It belongs to the jelleine family of four short-chain peptides (Jelleines I–IV), all derived from the C-terminal processing of Major Royal Jelly Protein 1 (MRJP-1) [2]. Characterized by a net positive charge of +2 at physiological pH and approximately 44% hydrophobic residue content, Jelleine-II exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, yeast, and fungi, with documented minimum inhibitory concentrations (MICs) in the range of 2.5–30 μg/mL depending on the target organism [3].

Procurement Risk Alert: Why Jelleine-II Cannot Be Substituted with Other Jelleine Family Members


While the jelleine family (I–IV) shares a common origin in MRJP-1, functional activity diverges sharply across members, precluding generic substitution. Jelleine-IV (TPFKLSLH-NH₂), despite differing by only a single amino acid deletion from Jelleine-II, demonstrates no antimicrobial activity in any assay performed [1]. Jelleine-III (EPFKLSLHL-NH₂), with an N-terminal Glu substitution replacing Thr, exhibits a reduced spectrum of antimicrobial activity relative to Jelleines I and II, failing to inhibit all microorganisms tested [1]. Jelleine-I (PFKLSLHL-NH₂), while potent, is reported to possess additional biological activities not shared by Jelleine-II—including antiparasitic, wound healing, and pro-coagulant effects—which may introduce confounding variables in antimicrobial-focused studies [2]. The specific N-terminal Thr-Pro motif of Jelleine-II thus confers a unique functional profile that cannot be replicated by simply selecting a structurally related analog from the same family.

Jelleine-II Quantitative Differentiation Evidence: Head-to-Head Antimicrobial Potency and Toxicity Comparisons


Antifungal Potency Against Candida albicans: Jelleine-II MIC Superiority vs. Jelleine-III and Jelleine-IV

Jelleine-II exhibits substantially higher antifungal potency against Candida albicans compared to Jelleine-III and Jelleine-IV. The original characterization study established that Jelleines I and II were the most relevant peptides with antimicrobial activity, followed by Jelleine III which demonstrated no activity against all microorganisms tested, while Jelleine IV gave no evidence of any antimicrobial activity [1]. Quantitative MIC data from the CAMP database confirms Jelleine-II has an MIC of 2.5 μg/mL against C. albicans [2].

Antifungal peptides Candida albicans Minimum inhibitory concentration

Broad-Spectrum Antibacterial MIC Profile: Jelleine-II Quantitative Activity Across Seven Bacterial Strains

Jelleine-II demonstrates quantifiable antibacterial activity across a panel of clinically relevant Gram-positive and Gram-negative bacteria, with validated MIC values ranging from 10–30 μg/mL. This broad-spectrum profile is experimentally validated and catalogued in the CAMP database, distinguishing Jelleine-II from analogs with narrower or absent activity [1].

Antibacterial peptides Gram-positive bacteria Gram-negative bacteria

Functional Exclusivity: Jelleine-II Lacks Confounding Non-Antimicrobial Activities Present in Jelleine-I

When antimicrobial activity is the sole experimental endpoint, Jelleine-II offers functional exclusivity that Jelleine-I cannot provide. A comprehensive 2024 review documents that Jelleine-I, but not the other analogs (including Jelleine-II), possesses antiparasitic, wound healing, and pro-coagulant activities in addition to indirectly modulating tumor cell growth and controlling inflammatory processes [1]. This expanded biological repertoire of Jelleine-I introduces potential confounding variables in studies designed to isolate antimicrobial mechanisms of action.

Antimicrobial peptide selectivity Jelleine-I comparator Off-target activity

Derivative-Enabling Scaffold: Jelleine-II as Parent Template for JII-R1 with 2-Fold MIC Improvement

Jelleine-II serves as a validated parent scaffold for rational derivative design yielding quantifiable potency improvements against clinically challenging fungal pathogens. In a 2025 Heliyon study, the JII-R1 derivative (ARPVYIPRPR) demonstrated significantly enhanced anti-Candida activity compared to wild-type Jelleine-II: against Candida albicans NCPF 3153, MIC improved from 64 μM (Jelleine-II) to 32 μM (JII-R1); against the WHO critical-priority pathogen Candida auris CJ94, MIC improved from 128 μM (Jelleine-II) to 64 μM (JII-R1) [1].

Peptide engineering Antifungal resistance Candida auris

Hemolytic Safety Profile: JII-R1 Derivative Demonstrates Quantitatively Low Erythrocyte Toxicity

Derivatives based on the Jelleine-II scaffold, specifically JII-R1, exhibit quantitatively low hemolytic activity at antimicrobial concentrations. At 128 μM, JII-R1 induced only 13.4% hemolysis of human erythrocytes, the lowest among all 14 derivatives tested in the panel [1]. This safety profile is corroborated by in vivo Galleria mellonella larval toxicity data, where JII-R1 treatment resulted in 88.3% survival at 120 hours post-treatment, demonstrating favorable biocompatibility [1].

Peptide toxicity Hemolysis assay Therapeutic index

Jelleine-II Research Procurement: Optimal Application Scenarios Based on Quantitative Evidence


Antifungal Susceptibility Testing and Candida albicans Biofilm Studies

Procure Jelleine-II for standardized antifungal susceptibility testing against Candida albicans (MIC = 2.5 μg/mL) and as a parent peptide for biofilm inhibition studies. Unlike Jelleine-IV (inactive) and Jelleine-III (reduced spectrum), Jelleine-II provides reproducible, quantifiable anti-Candida activity essential for positive controls and baseline comparisons [1]. The JII-R1 derivative further demonstrates activity against both planktonic and sessile Candida cells, validating the scaffold for biofilm-directed research [2].

Broad-Spectrum Antibacterial Screening Panels Against ESKAPE Pathogens

Select Jelleine-II for broad-spectrum antibacterial screening programs requiring validated activity across multiple clinically relevant strains. With MIC values documented for S. aureus (15 μg/mL), E. coli (15 μg/mL), K. pneumoniae (15 μg/mL), and P. aeruginosa (15 μg/mL), Jelleine-II provides a consistent baseline comparator against key ESKAPE pathogens that Jelleine-IV cannot deliver and Jelleine-III may not reliably provide [1]. This reproducible multi-strain activity supports antimicrobial susceptibility panel standardization.

Mechanism-of-Action Studies Requiring Functionally Exclusive Antimicrobial Activity

Utilize Jelleine-II when the experimental objective requires isolation of antimicrobial mechanisms without confounding pleiotropic effects. Jelleine-I possesses documented antiparasitic, wound healing, pro-coagulant, tumor-modulating, and anti-inflammatory activities that Jelleine-II lacks [1]. For membrane permeabilization, pore formation, or time-kill kinetics studies where clean antimicrobial readouts are critical, Jelleine-II offers the functionally cleaner reagent profile.

AMP Derivative Development and Structure-Activity Relationship (SAR) Programs

Procure Jelleine-II as the essential parent scaffold for rational peptide engineering and SAR studies. The 2025 Heliyon study demonstrates that wild-type Jelleine-II can be modified to produce derivatives with quantifiable improvements: JII-R1 achieved 2-fold MIC reductions against both C. albicans (64 μM → 32 μM) and C. auris (128 μM → 64 μM) while maintaining low hemolytic activity (13.4% at 128 μM) [1]. Authentic Jelleine-II is required as the baseline comparator for any derivative development program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jelleine-II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.